1-n-Hexadecylindan
Description
Structure
3D Structure
Properties
CAS No. |
55334-29-7 |
|---|---|
Molecular Formula |
C25H42 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
1-hexadecyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C25H42/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-21-22-24-19-16-17-20-25(23)24/h16-17,19-20,23H,2-15,18,21-22H2,1H3 |
InChI Key |
QMGOXEWNQKNUQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1CCC2=CC=CC=C12 |
Origin of Product |
United States |
Occurrence, Isolation, and Distribution Methodologies of 1 N Hexadecylindan
Natural Occurrence in Botanical Extracts and Phytochemical Profiling Studies
The presence of 1-n-Hexadecylindan in the plant kingdom has been documented through phytochemical studies of specific species. These investigations are crucial for understanding the chemical composition of plants and identifying novel bioactive compounds.
Identification in Plant-Derived Materials (e.g., Pistacia terebinthus L., Glaucium corniculatum)
The compound this compound has been identified as a minor constituent in the extracts of at least two plant species.
In a study analyzing the methanol (B129727) extract of Pistacia terebinthus L. (terebinth or turpentine (B1165885) tree) leaves from Morocco, this compound was identified as one of fourteen compounds. epa.gov While major components included fatty acids like palmitic acid (31.5%) and stearic acid (25.7%), this compound was present at a concentration of 0.7%. epa.gov Another analysis of an essential oil leaf extract from the same species also reported the presence of this compound, accounting for 11.0% of the total composition in that particular study. scioninstruments.com Pistacia terebinthus is a deciduous shrub native to the Mediterranean region, known for its strong resinous smell and traditional uses. whoi.edueolss.net
Similarly, research on Glaucium corniculatum (red horned-poppy) extracts revealed the presence of this compound. acs.org In the methanol extract of this plant, it was classified as an alkane hydrocarbon and constituted 4.4% of the extract's identified components. acs.org This study highlighted that the major compounds in the extracts were alkaloids, such as allocriptopine. acs.org
Table 1: Identification of this compound in Botanical Extracts
| Plant Species | Plant Part | Extraction Solvent | Compound Percentage (%) | Reference |
|---|---|---|---|---|
| Pistacia terebinthus L. | Leaves | Methanol | 0.7 | epa.gov |
| Pistacia terebinthus L. | Leaves | Essential Oil Extract | 11.0 | scioninstruments.com |
| Glaucium corniculatum | Not specified | Methanol | 4.4 | acs.org |
Detection within Apicultural Products (e.g., Propolis)
Propolis, or bee glue, is a resinous mixture produced by honeybees from plant exudates. scielo.org.mx Its chemical composition is complex and varies depending on the botanical sources available to the bees. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of an Indian propolis sample from Rewari, Haryana, identified this compound as a trace component. numberanalytics.com This finding suggests that bees may collect resinous materials from plants that synthesize this compound, such as Pistacia terebinthus L., incorporating it into the final propolis mixture. numberanalytics.com
Methodologies for Extraction and Enrichment from Complex Natural Sources
The identification of this compound from natural sources like plants and propolis relies on a combination of extraction and analytical techniques.
For the analysis of Pistacia terebinthus L. leaves, researchers employed maceration in methanol for an extended period (6 hours) to create a crude extract. filt.de This was followed by analysis using Gas Chromatography coupled with a Mass Spectrometer (GC/MS). epa.govfilt.de The GC separates the volatile and semi-volatile compounds in the extract based on their boiling points and interaction with the chromatographic column, while the MS identifies them based on their mass-to-charge ratio and fragmentation pattern. epa.govfilt.de
In the study of Glaucium corniculatum, three different solvents (chloroform, methanol, and water) were used to create distinct extracts, which were then analyzed by GC-MS to profile their chemical constituents. acs.org This multi-solvent approach allows for the extraction of a wider range of compounds with varying polarities.
Similarly, Indian propolis samples were analyzed using a methanolic extract subjected to GC-MS, which allowed for the identification of numerous bioactive compounds, including trace amounts of this compound. numberanalytics.com
Presence and Analytical Strategies in Petroleum and Geochemical Samples
While direct identification of this compound in petroleum and geochemical samples is not explicitly detailed in the reviewed literature, the analytical strategies used in petroleum geochemistry are well-suited for its detection. Crude oil is a complex mixture of hydrocarbons, and its characterization involves separating it into fractions and analyzing the components. slb.comiarc.fr
The standard approach involves fractionation techniques like liquid column chromatography to separate the oil into saturates, aromatics, resins, and asphaltenes (SARA analysis). slb.comhdip.gov.pk The saturated and aromatic hydrocarbon fractions are then typically analyzed by Gas Chromatography-Flame Ionization Detection (GC-FID) or GC-MS. epa.govhdip.gov.pk These methods separate and identify individual hydrocarbon compounds, including n-alkanes, cycloalkanes, and various aromatic compounds. hdip.gov.pk Given that this compound is a C25 alkyl-aromatic hydrocarbon, its detection would fall squarely within the capabilities of these routine geochemical analyses. slb.com These analyses are used to determine the composition, thermal maturity, and depositional environment of source rocks and oils. scielo.org.mxresearchgate.net
Tracing this compound in Specific Biological Matrices (excluding human clinical trials)
The detection of specific organic compounds in biological matrices is a growing field of diagnostic and exposure research. Although studies specifically targeting this compound in biological matrices like exhaled breath condensate are not found in the available literature, the established methodologies for such analyses could be applied.
Methodological Approaches for Detection in Exhaled Breath Condensate and Other Biosamples
Exhaled breath condensate (EBC) is a non-invasive biological sample collected by cooling exhaled air. nih.govnih.gov It contains water vapor along with aerosolized droplets of airway lining fluid and volatile organic compounds (VOCs). nih.govplos.org EBC is considered a promising matrix for identifying biomarkers of various diseases. nih.gov
The analysis of compounds within EBC typically involves highly sensitive analytical techniques. nih.govplos.org For volatile compounds, Gas Chromatography/Mass Spectrometry (GC/MS) is a common method. plos.org This technique allows for the separation and identification of numerous VOCs, which can create a "metabolic signature" for a particular condition. plos.org For non-volatile compounds, methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed. labmanager.com
While these methods have been used to identify a wide range of compounds in EBC, from metabolites to inflammatory mediators, the specific application for detecting this compound has not been reported. nih.govplos.org The challenge in analyzing any endogenous compound in a biological matrix is the lack of an "analyte-free" sample for calibration, often requiring strategies like the use of a surrogate matrix or standard addition methods for accurate quantification. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Allocriptopine |
| Palmitic acid |
| Stearic acid |
Considerations for Sample Preparation and Matrix Effects in Biological Analysis
The accurate quantification of a lipophilic compound like this compound in a biological matrix (e.g., plasma, blood, or tissue) presents significant analytical challenges. The complexity of these matrices necessitates robust sample preparation to remove interfering endogenous substances like proteins, phospholipids, and salts, which can compromise analytical results preprints.orgnih.gov. The primary goals of sample preparation are to isolate the target analyte, concentrate it, and present it in a clean extract that is compatible with the analytical instrument, typically a liquid chromatograph-tandem mass spectrometer (LC-MS/MS) or a gas chromatograph-mass spectrometer (GC-MS).
A hypothetical, yet standard, workflow for preparing a biological sample for this compound analysis would begin with protein precipitation, especially for plasma or serum samples. This is often achieved by adding a water-miscible organic solvent like acetonitrile (B52724), which denatures and precipitates the majority of proteins core.ac.uk. Following centrifugation, the supernatant containing the analyte is collected for further purification.
Subsequent cleanup and concentration are typically performed using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) phenomenex.comsigmaaldrich.com. Given the non-polar, hydrophobic nature of this compound, a reversed-phase SPE approach would be highly effective. In this technique, the analyte is retained on a hydrophobic sorbent (like C18) while polar matrix components are washed away researchgate.netwikipedia.org. The purified analyte is then eluted with a strong, non-polar organic solvent. The table below outlines a typical SPE procedure that would be applicable.
Table 1: Hypothetical Solid-Phase Extraction (SPE) Protocol for this compound from a Biological Matrix
| Step | Procedure | Rationale |
|---|---|---|
| 1. Conditioning | Pass a non-polar solvent (e.g., methanol) through the C18 SPE cartridge. | To solvate the bonded functional groups of the sorbent, "activating" the stationary phase for consistent interaction with the analyte. specartridge.com |
| 2. Equilibration | Flush the cartridge with a solvent similar to the sample matrix (e.g., water or a weak buffer). | To create the appropriate chemical environment for analyte retention when the sample is loaded. researchgate.net |
| 3. Sample Loading | Pass the pre-treated biological sample (e.g., protein-precipitated plasma supernatant) through the cartridge. | The non-polar this compound binds to the hydrophobic C18 sorbent, while polar interferences pass through to waste. |
| 4. Washing | Rinse the cartridge with a weak, polar solvent (e.g., a water/methanol mixture). | To remove any remaining weakly-bound, polar, or moderately polar matrix components without prematurely eluting the analyte. |
| 5. Elution | Pass a small volume of a strong, non-polar organic solvent (e.g., hexane (B92381) or dichloromethane) through the cartridge. | To disrupt the hydrophobic interaction between this compound and the sorbent, releasing the purified analyte for collection. phenomenex.com |
A critical consideration in the bioanalysis of this compound is the potential for matrix effects . These occur when co-eluting, invisible components from the sample matrix alter the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to either signal suppression or enhancement numberanalytics.comeurl-pesticides.eu. This phenomenon can severely impact the accuracy, precision, and sensitivity of the analysis nih.gov. Matrix effects are highly dependent on the analyte, the biological matrix, the sample preparation method, and the chromatographic conditions nih.govnih.gov. For a non-polar compound analyzed by GC-MS, matrix components can also shield the analyte from active sites in the injector, leading to a signal enhancement effect nih.govtechnologynetworks.com.
Evaluating and mitigating matrix effects is a mandatory part of method validation. A common approach is to compare the response of an analyte in a clean solvent to its response when spiked into a blank, extracted matrix numberanalytics.com. Strategies to minimize these effects are crucial for developing a robust and reliable bioanalytical method.
Table 2: Strategies to Mitigate Matrix Effects in the Biological Analysis of this compound
| Strategy | Description | Advantage |
|---|---|---|
| Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) | A SIL-IS (e.g., deuterated this compound) is added to the sample before extraction. It co-elutes with the analyte and is affected by matrix interferences in a nearly identical way. | Considered the gold standard for compensating for both extraction variability and matrix effects, as quantification is based on the analyte-to-IS peak area ratio. |
| Improved Sample Cleanup | Employing more selective sample preparation techniques, such as using specific SPE sorbents or performing a two-step LLE. | Reduces the amount of interfering matrix components that reach the analytical instrument. preprints.org |
| Chromatographic Separation Optimization | Modifying the LC or GC method (e.g., changing the column, mobile phase gradient, or temperature program) to achieve better separation between the analyte and interfering matrix components. | Can physically separate the analyte from the source of the matrix effect during the analytical run. |
| Matrix-Matched Calibration | Preparing calibration standards in a blank, extracted biological matrix identical to the samples being analyzed. | Can compensate for consistent matrix effects across different samples, but may not account for inter-individual sample variability. nih.gov |
| Sample Dilution | Diluting the final sample extract with the initial mobile phase before injection. | Reduces the concentration of both the analyte and the interfering matrix components, thereby lessening the matrix effect. However, this may compromise the sensitivity of the assay. |
Advanced Analytical and Spectroscopic Characterization of 1 N Hexadecylindan
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification in Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. japsonline.comthermofisher.com It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying 1-n-Hexadecylindan, even in intricate matrices. japsonline.comijfmr.com
In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. thermofisher.com The separation of components within the mixture is achieved based on their different affinities for the stationary phase coating the column and their volatility. thermofisher.com For this compound, a non-polar capillary column, such as one coated with a dimethylpolysiloxane derivative (e.g., DB-5MS), is often employed. easychair.org The oven temperature is programmed to ramp up gradually, ensuring the elution of compounds in order of their boiling points. researchgate.net
Following separation in the GC column, the eluted molecules enter the mass spectrometer, where they are ionized, typically through electron ionization (EI). nist.gov This process fragments the molecules into a unique pattern of ions. The mass-to-charge ratio (m/z) of these fragments is then measured. The resulting mass spectrum serves as a molecular fingerprint. For this compound (C25H42), a characteristic fragmentation pattern is observed. The National Institute of Standards and Technology (NIST) mass spectrometry data center provides reference spectra for this compound, with a prominent peak observed at an m/z of 117, which corresponds to the indanyl cation, and another significant peak at m/z 118. nih.gov The molecular ion peak [M]+ at m/z 342 can also be observed, confirming the molecular weight of the compound. nist.gov
The identification of this compound in a sample is achieved by comparing its retention time and mass spectrum with that of a known standard or a reference library like the NIST database. researchgate.net Quantification can be performed by creating a calibration curve from standards of known concentrations and comparing the peak area of the analyte in the sample to this curve. shimadzu.com This technique has been successfully used to identify this compound as a component in various natural extracts, such as in the methanol (B129727) extract of Glaucium corniculatum. phcog.com
Table 1: GC-MS Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C25H42 | nist.govnih.gov |
| Molecular Weight | 342.6 g/mol | nist.govnih.gov |
| CAS Registry Number | 55334-29-7 | nist.govnih.gov |
| Major Mass Spectral Peaks (m/z) | 117, 118 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information about the connectivity and chemical environment of atoms. organicchemistrydata.orglibretexts.org Both ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of this compound.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. savemyexams.com The spectrum for this compound would be expected to show distinct signals for the aromatic protons of the indan (B1671822) moiety, the aliphatic protons of the five-membered ring, and the long n-hexadecyl chain. The integration of these signals would correspond to the number of protons in each environment. The splitting of signals, governed by the n+1 rule, would reveal the number of neighboring protons. chemistrysteps.com
¹³C NMR spectroscopy provides information on the different types of carbon atoms in the molecule. nih.gov A ¹³C NMR spectrum of this compound would show distinct peaks for each unique carbon atom in the indan ring system and the hexadecyl chain. The chemical shifts of these peaks are indicative of the carbon's hybridization and its electronic environment. The PubChem database contains reference ¹³C NMR spectral data for this compound. nih.gov
Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be used for more complex structural analysis and to definitively assign all proton and carbon signals, confirming the connectivity between the indan group and the hexadecyl chain.
Table 2: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity |
| Aromatic Protons (Indan) | ~7.0-7.3 | Multiplets |
| Benzylic Proton (Indan) | ~3.0-3.5 | Multiplet |
| Aliphatic Protons (Indan Ring) | ~1.8-2.9 | Multiplets |
| Methylene (B1212753) Protons (Hexadecyl Chain) | ~1.2-1.6 | Multiplets |
| Terminal Methyl Protons (Hexadecyl Chain) | ~0.8-0.9 | Triplet |
| Aromatic Carbons (Indan) | ~120-145 | |
| Aliphatic Carbons (Indan Ring) | ~25-40 | |
| Aliphatic Carbons (Hexadecyl Chain) | ~14-32 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Approaches for Functional Group Analysis and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound. ijrpr.comdrawellanalytical.com
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. drawellanalytical.com The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the indan ring and the hexadecyl chain would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be seen in the 1450-1600 cm⁻¹ region. researchgate.net The presence of these characteristic peaks in the IR spectrum helps to confirm the presence of both the aromatic indan structure and the long aliphatic chain. nih.gov
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu The indan moiety of this compound contains a conjugated π-electron system, which will absorb UV radiation, leading to electronic excitations. msu.edu A typical UV-Vis spectrum for an alkyl-substituted benzene (B151609) derivative like this compound would show absorption maxima (λmax) in the ultraviolet region, generally below 300 nm. mu-varna.bg These absorptions correspond to π→π* transitions of the aromatic ring. The position and intensity of these absorption bands can be influenced by the alkyl substitution.
Table 3: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Features |
| Infrared (IR) | Aromatic C-H stretch (>3000 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹), Aromatic C=C stretch (1450-1600 cm⁻¹) |
| Ultraviolet-Visible (UV-Vis) | Absorption maxima (λmax) in the UV region (typically <300 nm) corresponding to π→π* transitions of the aromatic ring. |
Application of Hyphenated Techniques in Comprehensive Profiling
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex samples. nih.govrjpn.org The use of these techniques is crucial for impurity profiling and the detailed characterization of compounds like this compound. ajrconline.org
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) have revolutionized analytical chemistry. ijfmr.comajrconline.org LC-MS is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC-MS. humanjournals.com It combines the high-resolution separation of HPLC with the sensitive and selective detection of mass spectrometry. humanjournals.com
HPLC-NMR allows for the direct structural elucidation of compounds as they are separated by HPLC. ijfmr.com This can be invaluable for identifying unknown impurities or degradation products in a sample of this compound without the need for prior isolation. Similarly, LC-FTIR combines liquid chromatography with Fourier-transform infrared spectroscopy, providing functional group information for the separated components. nih.govajrconline.org
The application of these hyphenated techniques provides a multi-dimensional analytical approach, offering a more complete picture of the sample's composition and the structure of its components. rjpn.org
Chromatographic Separation Techniques (HPLC, GC) for Isolation and Purity Assessment
Chromatography is a fundamental technique for the separation, purification, and identification of chemical compounds. khanacademy.orgncert.nic.in Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for the isolation and purity assessment of this compound. nih.gov
HPLC is a versatile technique that separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. waters.commyadlm.org For a non-polar compound like this compound, reversed-phase HPLC is the method of choice. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). lcms.cz The retention time of this compound can be adjusted by changing the composition of the mobile phase. HPLC is not only used for analytical purposes but can also be scaled up for preparative applications to isolate pure this compound from a reaction mixture or natural extract. ijrpr.com
As previously discussed, GC is also a primary technique for the analysis of this compound. Beyond its use in GC-MS for identification, GC with a flame ionization detector (FID) is a robust method for assessing the purity of a sample. The area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity.
The choice between HPLC and GC for a specific application depends on factors such as the volatility and thermal stability of the compound and the nature of the sample matrix. thermofisher.com Both techniques are crucial for ensuring the quality and purity of this compound for any subsequent use.
Synthetic Methodologies and Derivatization Strategies for Indane Core Structures
Established Synthetic Pathways to 2,3-Dihydro-1H-Indene Derivatives
The synthesis of the 2,3-dihydro-1H-indene, or indane, core can be achieved through various established pathways. One of the most fundamental methods involves the intramolecular Friedel-Crafts reaction. This approach typically utilizes a precursor molecule containing a benzene (B151609) ring and a tethered alkyl chain with a reactive group, such as a halide or an alcohol, that can generate a carbocation. This carbocation then undergoes electrophilic attack on the aromatic ring to form the five-membered ring of the indane system. For instance, the cyclization of certain phenyl-substituted alkyl halides or alcohols under acidic conditions is a common strategy.
Another widely employed method is the catalytic hydrogenation of indene (B144670) or its derivatives. This process saturates the double bond in the five-membered ring to yield the corresponding indane. Various catalysts, including palladium or platinum on carbon, are effective for this transformation, which is typically carried out under elevated hydrogen pressure.
Furthermore, tandem reactions provide an efficient route to substituted indanes. One such approach is the tandem SN2–Michael addition sequence, where an active methylene (B1212753) compound reacts with an o-halomethyl cinnamate (B1238496) derivative. thieme-connect.com This sequence first involves an intermolecular SN2 substitution followed by an intramolecular Michael addition to construct the 1,2,2-trisubstituted indane framework. thieme-connect.com
Additionally, indane-1,3-diones can serve as versatile precursors. The most straightforward synthesis of indane-1,3-dione involves the base-catalyzed condensation of dialkyl phthalate (B1215562) with an alkyl acetate (B1210297). nih.gov These diones can then be further modified and reduced to afford various indane derivatives.
Functionalization and Alkylation Reactions for Long-Chain Indane Synthesis
The introduction of long alkyl chains, such as the hexadecyl group in 1-n-Hexadecylindan, onto the indane core requires specific functionalization and alkylation strategies.
A primary method for introducing such a long chain is through Friedel-Crafts alkylation. This can be achieved by reacting indane with a long-chain alkyl halide, such as 1-bromohexadecane, in the presence of a Lewis acid catalyst like aluminum chloride. This reaction typically results in the substitution at the C-1 position of the indane ring.
Alternatively, a Grignard reaction can be employed. For example, 1-indanone (B140024) can be reacted with a hexadecylmagnesium halide (a Grignard reagent) to form a tertiary alcohol. Subsequent dehydration and hydrogenation of the resulting alkene would yield this compound.
Another approach involves the functionalization of the indane ring to create a suitable handle for chain extension. For instance, acylation of indane followed by a reduction, such as the Wolff-Kishner or Clemmensen reduction, can introduce a long alkyl chain.
Palladium-catalyzed cross-coupling reactions also offer a powerful tool for this purpose. For example, a halogenated indane derivative could be coupled with a long-chain organometallic reagent. Recent developments have shown that Pd-catalyzed coupling reactions between 2-allylphenyl triflate derivatives and various nucleophiles can provide access to functionalized indanes. nih.gov While this specific method was highlighted for cyanomethyl groups, the principle can be extended to other carbon nucleophiles.
The synthesis of long-chain precursors is also a critical aspect. For example, 1-hexadecyne (B1584035) can be synthesized and subsequently used in coupling reactions. orgsyn.org Similarly, long-chain aldehydes like n-hexaldehyde can be prepared from precursors such as n-amyl bromide and ethyl orthoformate, which can then be used in reactions to build the desired alkyl chain. orgsyn.org
Stereoselective Synthetic Approaches to Indane Derivatives
The control of stereochemistry is a significant challenge in the synthesis of substituted indane derivatives, particularly when multiple stereocenters are present. Several stereoselective methods have been developed to address this.
Tandem reactions have proven effective in achieving high stereoselectivity. For instance, the tandem SN2-Michael addition sequence for the synthesis of 1,2,2-trisubstituted indanes can proceed with high diastereoselectivity. thieme-connect.com Similarly, a tandem Michael-Michael reaction involving the addition of glycine (B1666218) ester enolates to o-divinylbenzenes can construct 1,2,3-trisubstituted indanes with high regio- and diastereoselectivity. thieme-connect.com
N-heterocyclic carbene (NHC) catalysis has also emerged as a powerful tool. Oxidative NHC-catalyzed cascade reactions of enals with β-diketones can form three stereocenters in the resulting indane derivatives with excellent stereoselectivities. nih.gov Another example is the use of a chiral NHC catalyst to trigger an intramolecular Michael addition, leading to fused indanes with high enantiocontrol. rsc.org
Asymmetric catalysis using transition metals is another important strategy. For example, an asymmetric nickel-catalyzed intramolecular reductive Heck reaction can produce benzene-fused cyclic compounds, including indanes, with a quaternary stereogenic center in high enantioselectivities. organic-chemistry.org Furthermore, triflimide-catalyzed annulation of benzylic alcohols with allylsilanes can yield indane structures with up to three contiguous stereocenters. researchgate.net
Exploration of Novel Catalytic Methods in Indane Synthesis
The development of novel catalytic methods continues to advance the synthesis of indane derivatives, offering improved efficiency, selectivity, and functional group tolerance.
Gold(I) catalysis has been utilized for the direct Csp3-H activation to synthesize indenes in a practical and high-yielding manner. researchgate.net This method avoids the pre-formation of a gold(I)-carbene, proceeding through a pericyclic transformation involving a thieme-connect.com-H shift. researchgate.net
Rhodium-catalyzed C–H activation has been employed in a multistep cascade reaction of benzimidates and alkenes to produce diverse difunctionalized indenones. acs.org This transformation involves the cleavage and formation of multiple bonds in a single operation under mild conditions. acs.org
Palladium catalysis is widely used for various C-H alkylation and cross-coupling reactions. Intramolecular Pd-catalyzed C-H alkylation of arenes with unactivated primary and secondary alkyl halides provides a highly functional group tolerant method for accessing carbocyclic systems like indanes. organic-chemistry.org Additionally, Pd-catalyzed alkene difunctionalization reactions of alkyl nitriles with 2-allylphenyl triflates have been developed for the synthesis of 2-cyanomethyl indane derivatives. nih.gov
Nickel-catalyzed reactions have also gained prominence. Nickel-catalyzed carboannulation of o-bromobenzyl zinc bromide with acrylates and styrene (B11656) has been shown to produce indanes in good yields. organic-chemistry.org Furthermore, a highly enantioselective, intramolecular arylcyanation of unactivated olefins using a Ni(0) catalyst has been developed to generate 1,1-disubstituted indanes. organic-chemistry.org
Strategies for Precursor Synthesis and Reaction Optimization
The efficient synthesis of the target molecule, this compound, relies heavily on the strategic synthesis of its precursors and the optimization of reaction conditions.
For the indane moiety, precursors such as indanone are commercially available and can be functionalized. For example, 6-nitroindanone can be converted to its dithioketal, which then undergoes gem-difluorination, showcasing a strategy for functional group manipulation on the indane core. thieme-connect.com The synthesis of indane-1,3-dione from dialkyl phthalate and alkyl acetate is another key precursor strategy. nih.gov
For the long alkyl chain, the synthesis of hexadecyl-containing reagents is crucial. This can involve the synthesis of 1-hexene (B165129) through the oligomerization of ethylene. google.com The synthesis of 11-hexadecyn-1-ol (B1583117) from cis-11-hexadecen-1-ol via bromination and subsequent dehydrobromination is another example of precursor synthesis for a functionalized long chain that could be further modified. chemicalbook.com
Reaction optimization is critical for maximizing yields and selectivity. For instance, in the Pd-catalyzed synthesis of 2-cyanomethyl indanes, the use of a preformed BrettPhosPd(allyl)(Cl) complex as a pre-catalyst was found to be essential for the success of the reaction, significantly improving yields compared to using Pd(OAc)2. nih.gov In the synthesis of indane derivatives via Friedel-Crafts reactions of aliphatic fluorocarbons, the choice of solvent (HFIP) and the catalyst loading of B(C6F5)3 were crucial for achieving high yields. nih.gov
The table below summarizes some of the key synthetic reactions and their typical conditions for preparing indane derivatives.
| Reaction Type | Precursors | Catalyst/Reagents | Typical Conditions | Product Type |
| Intramolecular Friedel-Crafts | Phenyl-substituted alkyl halide/alcohol | Lewis Acid (e.g., AlCl₃) | Anhydrous, often at low temperatures | Indane |
| Catalytic Hydrogenation | Indene | Pd/C or Pt/C | H₂ gas, elevated pressure | Indane |
| Tandem SN2-Michael Addition | o-halomethyl cinnamate, active methylene compound | Base | - | 1,2,2-Trisubstituted indane |
| Friedel-Crafts Alkylation | Indane, Alkyl Halide | Lewis Acid (e.g., AlCl₃) | Anhydrous | Alkyl-substituted indane |
| Pd-catalyzed C-H Alkylation | Arene with tethered alkyl halide | Pd catalyst, ligand | Mild conditions | Indane |
| Ni-catalyzed Carboannulation | o-bromobenzyl zinc bromide, alkene | Ni catalyst | - | Indane |
Mechanistic Studies and Research on Functional Roles Excluding Clinical Human Trials and Safety Profiles
Investigation of Corrosion Inhibition Properties and Surface Interaction Mechanisms
Organic molecules are frequently employed to mitigate the corrosion of metals in various environments. abechem.com The efficacy of these inhibitors is often linked to their molecular structure, including the presence of aromatic rings and long alkyl chains. abechem.comekb.eg The structure of 1-n-Hexadecylindan, featuring both an indan (B1671822) (aromatic) group and a long hexadecyl chain, makes it a molecule of interest for corrosion inhibition studies. The primary mechanism of such inhibitors involves their adsorption onto the metal surface, creating a protective barrier that hinders corrosive processes. researchcommons.orgresearchgate.net
This protective action can be attributed to two key structural features. The aromatic indan head can interact with the metal surface through its π-electrons, while the long, hydrophobic hexadecyl tail forms a dense, non-polar layer. ohio.edumdpi.com This layer acts as a physical barrier, displacing water and corrosive agents from the metal surface. researchcommons.org
The effectiveness of corrosion inhibitors like this compound is quantified using a suite of advanced analytical techniques. bohrium.com
Potentiodynamic Polarization (PDP): This technique measures the change in corrosion potential (Ecorr) and corrosion current density (icorr) upon the addition of an inhibitor. ampp.orgmdpi.com For organic inhibitors, a significant decrease in icorr indicates effective corrosion mitigation. mdpi.com Compounds like this compound are often classified as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. researchgate.netmdpi.comnih.gov
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |
|---|---|---|---|
| 0 (Blank) | -480 | 1050 | - |
| 0.1 | -495 | 210 | 80.0 |
| 0.5 | -505 | 95 | 90.9 |
| 1.0 | -510 | 52 | 95.0 |
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique used to study the inhibitor-metal interface. mdpi.com The data is often presented as Nyquist plots, where the diameter of the semicircle corresponds to the charge transfer resistance (Rct). ekb.eg An increase in the Rct value upon adding an inhibitor signifies the formation of an insulating layer that impedes the charge transfer process associated with corrosion. ktu.lt Simultaneously, a decrease in the double-layer capacitance (Cdl) is observed, which is consistent with the adsorption of organic molecules and the displacement of water from the surface. ktu.ltaip.org
| Inhibitor Concentration (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
|---|---|---|---|
| 0 (Blank) | 50 | 120 | - |
| 0.1 | 250 | 55 | 80.0 |
| 0.5 | 550 | 30 | 90.9 |
| 1.0 | 1000 | 20 | 95.0 |
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX): SEM provides high-resolution images of the metal surface, visually confirming the absence of corrosion damage, such as pits and cracks, in the presence of the inhibitor. bohrium.comresearchgate.net EDX analysis complements SEM by providing the elemental composition of the surface. mdpi.com In inhibited systems, EDX can detect the elements of the organic molecule (like carbon) on the surface and a reduction in elements associated with corrosion products (like oxygen), confirming the formation of a protective film. researchgate.netqu.edu.iq
The interaction between an inhibitor and a metal surface is a critical aspect of its function, and this is typically described using adsorption isotherms. mdpi.com These models relate the concentration of the inhibitor in the solution to the extent of surface coverage (θ).
The Langmuir adsorption isotherm is frequently used and assumes the formation of a monolayer of inhibitor on the metal surface. mdpi.comscielo.org.mx The model can be used to calculate thermodynamic parameters like the standard free energy of adsorption (ΔG°ads). Values of ΔG°ads around -20 kJ/mol suggest physisorption (physical adsorption), while values of -40 kJ/mol or more negative indicate chemisorption (chemical bond formation). mdpi.com For large organic molecules like this compound, the adsorption process is often a combination of both, termed physio-chemical adsorption, involving π-electron interactions from the indan ring and van der Waals forces from the long alkyl chain. imist.ma
The protective film formation is hypothesized to occur in a self-assembling manner. ohio.edu Initially, the aromatic indan head adsorbs onto the metal. Subsequently, the hydrophobic interactions between the long hexadecyl chains of adjacent molecules lead to the formation of a dense, organized, and stable protective layer that acts as a barrier to corrosive species. researchcommons.orgohio.edu
Electrochemical and Surface Analytical Techniques (e.g., Potentiodynamic Polarization, EIS, SEM/EDX) in Inhibition Studies
Role in Complex Hydrocarbon Systems and Petroleum Rheology Research
The molecular structure of this compound is representative of heavy alkylaromatic compounds found in crude oil. nih.gov Such molecules play a significant role in determining the physical properties of petroleum fluids, particularly viscosity, which is a critical parameter for production and transportation. researchgate.netresearchgate.net
Predictive models for crude oil viscosity often incorporate terms that account for the composition, including the saturate, aromatic, resin, and asphaltene (SARA) fractions. researchgate.net The contribution of specific molecular structures like heavy alkylaromatics is an area of ongoing research to refine these algorithms. vscht.cz Understanding how molecules like this compound contribute to the bulk rheological properties is essential for developing more accurate predictive models for fluid behavior under various temperature and pressure conditions. mdpi.comkuwaitjournals.org
Within a complex mixture like crude oil, various non-covalent intermolecular interactions are at play. For a molecule like this compound, these include:
Van der Waals forces: The long, non-polar hexadecyl chain interacts with other aliphatic and aromatic components through these weak forces, contributing to the fluid's internal friction (viscosity). usna.edu
π-π stacking: The aromatic indan rings can interact with other aromatic structures (from asphaltenes or other aromatic compounds) through stacking interactions.
Inhibition Effects: In the context of thermal cracking during geological maturation or refining, alkylaromatics can act as inhibitors. They can terminate radical chain reactions, thereby affecting the thermal stability and degradation pathways of other hydrocarbons in the mixture. researchgate.net
These interactions are not simply additive and can lead to synergistic or antagonistic effects that complicate the prediction of bulk properties based solely on the properties of individual components. tandfonline.comvurup.sk
Contribution to Viscosity Models and Predictive Algorithms for Petroleum Fluids
Research on Biomarker Potential and Origin in Biological Systems
In geochemistry, specific organic molecules preserved in sediments and petroleum are used as "biomarkers" or "molecular fossils" to deduce the original source of the organic matter and the environmental conditions of its deposition. researchgate.net
While specific research on this compound as a biomarker is not widely documented, alkylated aromatic hydrocarbons, including indan derivatives, are recognized components of sedimentary organic matter. eolss.net The origin of such compounds is generally traced back to the diagenesis (chemical and physical changes during burial) of natural products from terrestrial or aquatic organisms. The indan skeleton could potentially derive from the alteration of cyclic precursors found in plant resins or microbial lipids. The long hexadecyl chain suggests an origin from fatty acids or alcohols common in many life forms. The presence and distribution of such compounds in different geological formations can provide clues about the source of organic input and the evolutionary history of sedimentary basins. eolss.netfrontiersin.orgmdpi.com The presence of metals in sediments can also provide information about their origin, whether natural from rock weathering or from anthropogenic sources. mdpi.com
Hypothesized Biogenesis and Metabolic Pathways Leading to its Presence
The precise biological origin and metabolic pathways of this compound have not been definitively elucidated in scientific literature. However, based on studies of analogous long-chain alkylated aromatic hydrocarbons found in geological and environmental samples, a plausible hypothesis for its formation can be constructed.
It is proposed that this compound may originate from the diagenetic alteration of natural precursors over geological timescales. Research on long-chain alkylbenzenes and related compounds suggests that their synthesis can occur through biochemical and thermochemical reactions involving organic molecules from biological sources. researchgate.net For instance, the breakdown of carotenoids at low temperatures is one proposed route for the formation of some long-chain alkylbenzenes. researchgate.net Fatty acids are also considered likely biological precursors, undergoing processes of dehydration, cyclization, and decarboxylation to form these structures. researchgate.net
In the context of related compounds, studies have identified C12-alkylindanes in crude oils, suggesting their formation via the ring closure of a C15-alkylated single-ring compound. researchgate.netresearchgate.net This process often involves the alkylation of benzene (B151609), toluene, or cyclohexane (B81311) by long-chain primary alcohols, potentially catalyzed by materials like kerogen. researchgate.netresearchgate.net Given that this compound possesses a C16 alkyl chain, its biogenesis could follow a similar pathway, involving the alkylation of an indane precursor or the cyclization of a larger acyclic or single-ring molecule derived from biological lipids. The presence of long-chain alkylindanes has been noted in the analysis of crude oils and sedimentary rocks. researchgate.netresearchgate.netuni-oldenburg.de
Analytical Methodologies for Detection in Biomarker Discovery Research
The detection of this compound, particularly in the context of biomarker discovery, would rely on established analytical techniques for identifying and quantifying trace organic compounds in complex matrices. While specific methods validated for this compound are not widely published, standard approaches for similar analytes are applicable.
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of volatile and semi-volatile organic compounds like this compound. itrcweb.orgnih.gov The process involves:
Sample Preparation: Extraction of the compound from the biological matrix (e.g., tissue, bio-fluid) using an organic solvent. This is followed by a clean-up step to remove interfering substances. nih.govcdc.gov
Chromatographic Separation: The extracted sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. nih.gov
Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that allows for confident identification. nih.gov The NIST WebBook provides a reference mass spectrum for this compound (1H-Indene, 1-hexadecyl-2,3-dihydro-). nist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative, particularly for less volatile compounds or as a complementary technique. itrcweb.orgeuropa.eu This method separates compounds in a liquid phase before they are introduced into the mass spectrometer. For non-volatile compounds, LC-MS is often the preferred method. itrcweb.org
Both targeted and non-targeted screening approaches can be employed. In a targeted analysis , the instrument is specifically configured to look for this compound, offering high sensitivity and quantification. itrcweb.org In non-targeted or suspect screening , a broader analysis is performed to identify a wide range of compounds present in a sample, and the resulting data is then searched for the spectral signature of this compound. itrcweb.org
Table 1: Analytical Methods Potentially Applicable to this compound Detection
| Technique | Principle | Applicability for this compound | Key Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile/semi-volatile compounds followed by mass-based detection. | High. Suitable for separating and identifying alkylated aromatic hydrocarbons. | Requires derivatization for certain functional groups if present, though unlikely for this compound. Sample cleanup is crucial. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of compounds in a liquid mobile phase followed by mass-based detection. | Moderate to High. Useful for complex mixtures and as a complementary technique to GC-MS. | Choice of ionization source is critical for this non-polar compound. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, aiding in elemental composition determination. | High. Can be coupled with GC or LC to improve confidence in identification, especially in complex matrices. | Higher instrument cost and more complex data analysis. |
Potential Roles in Material Science and Engineering Applications
The application of this compound in material science is an emerging area of interest, with some research pointing to its utility as a functional component in protective coatings.
A study on green corrosion inhibitors for iron in chloride media identified this compound as one of the main components in an ethanolic extract of Pistacia lentiscus L. (lentisk) leaves. biointerfaceresearch.com This extract demonstrated significant efficiency in protecting iron from corrosion. biointerfaceresearch.com The presence of this compound, along with other long-chain molecules like palmitic and stearic acids, was suggested to contribute to the formation of a protective film on the metal surface, thereby inhibiting the corrosion process. biointerfaceresearch.com The long hexadecyl chain of this compound likely plays a role in creating a hydrophobic barrier, repelling corrosive aqueous media from the metal surface.
While this is the most direct evidence of its application, the molecular structure of this compound—a rigid aromatic indane core with a long, flexible aliphatic tail—suggests other potential uses in material science:
Lubricants and Additives: The long alkyl chain could impart lubricity and viscosity-modifying properties, making it a candidate for inclusion in lubricant formulations. Research into ionic liquids for lubrication has explored molecules with complex alkylated aromatic structures.
Phase Change Materials (PCMs): Materials with long alkyl chains can exhibit solid-liquid phase transitions at specific temperatures, allowing for the storage and release of thermal energy. The melting point of this compound is reported to be 33.1 °C, which is in a range of interest for some thermal energy storage applications. lookchem.com
Polymer Modifiers: The aromatic indane group could enhance the thermal stability and mechanical properties of polymers if incorporated as a plasticizer or a monomer.
Further research is required to fully explore and validate these potential applications.
Table 2: Potential Material Science Applications of this compound
| Application Area | Hypothesized Function | Relevant Structural Features | Supporting Evidence/Rationale |
| Corrosion Inhibition | Forms a protective, hydrophobic barrier on metal surfaces. | Long hexadecyl (C16) alkyl chain; aromatic indane group for surface adsorption. | Identified as a key component in a natural extract with proven corrosion inhibition properties for iron. biointerfaceresearch.com |
| Lubricants/Additives | Viscosity modifier, lubricity enhancer. | Long, flexible alkyl chain. | General properties of long-chain hydrocarbons in lubrication. |
| Phase Change Materials | Latent heat storage and release during phase transition. | Long alkyl chain; defined melting point (33.1 °C). lookchem.com | The melting point falls within a useful range for thermal regulation. |
| Polymer Science | Plasticizer, monomer for specialty polymers. | Rigid aromatic core and flexible alkyl tail. | The combination of rigid and flexible moieties can be used to tailor polymer properties. |
Computational Chemistry and Molecular Modeling of 1 N Hexadecylindan
Density Functional Theory (DFT) Investigations of Electronic Structure, Stability, and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. tandfonline.com It has become a standard approach for modeling chemical systems, often providing a good balance between accuracy and computational cost. For molecules like 1-n-hexadecylindan, DFT can elucidate key aspects of their electronic properties, stability, and reactivity.
Detailed research findings from DFT studies on analogous long-chain alkyl-substituted aromatic hydrocarbons reveal several important characteristics that can be extrapolated to this compound. osti.govacs.orgnih.govrsc.org
The electronic structure of this compound is characterized by the interplay between the π-system of the indan (B1671822) group and the σ-system of the hexadecyl chain. The highest occupied molecular orbital (HOMO) is typically associated with the aromatic ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is also generally localized on the aromatic moiety, making it the likely site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and reactivity. A larger HOMO-LUMO gap implies higher stability and lower reactivity.
The stability of this compound can be evaluated by calculating its enthalpy of formation and by analyzing its reactivity indices. DFT calculations on similar alkyl-substituted aromatic compounds have shown that the stability is influenced by the length and conformation of the alkyl chain. nih.gov The reactivity of this compound can be predicted by examining various reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and the Fukui function. These descriptors help to identify the most reactive sites within the molecule. For instance, in alkylaromatic systems, the aromatic ring generally exhibits different reactivity compared to the aliphatic chain. acs.org
| Property | Description | Representative Value (for analogous systems) | Reference |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV | osti.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV | osti.gov |
| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability | 6.0 to 7.0 eV | osti.gov |
| Ionization Potential | Energy required to remove an electron | 7.0 to 8.0 eV | nih.gov |
| Electron Affinity | Energy released when an electron is added | 0.5 to 1.5 eV | nih.gov |
| Dipole Moment | Measure of the polarity of the molecule | 0.3 to 0.6 Debye | acs.org |
This table presents representative data for long-chain alkyl-substituted aromatic hydrocarbons, which are analogous to this compound. The exact values for this compound would require specific DFT calculations.
Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Condensed Phase Behavior
MD simulations of long-chain alkyl aromatic compounds have revealed that the intermolecular interactions are a combination of π-π stacking between the aromatic indan cores and van der Waals interactions between the hexadecyl chains. acs.org At low temperatures, the alkyl chains of neighboring molecules tend to align, leading to a more ordered, wax-like structure. researchgate.net As the temperature increases, the kinetic energy of the molecules overcomes these weak interactions, resulting in a more disordered, liquid-like phase.
The condensed phase behavior of this compound is significantly influenced by the flexibility of the hexadecyl chain. The chain can adopt various conformations, which in turn affects the packing of the molecules in the condensed phase. MD simulations can be used to calculate various properties of the bulk material, such as density, viscosity, and diffusion coefficients, as a function of temperature and pressure. nih.gov These simulations have shown that the presence of the long alkyl chain generally leads to a lower density compared to unsubstituted indan, due to the less efficient packing of the molecules.
| Property | Description | Predicted Behavior for this compound | Reference |
| Density | Mass per unit volume in the liquid state | Decreases with increasing temperature | nih.gov |
| Viscosity | Resistance to flow | Decreases with increasing temperature | researchgate.net |
| Diffusion Coefficient | Rate of molecular movement | Increases with increasing temperature | nih.gov |
| Radial Distribution Function | Probability of finding a particle at a distance r from another particle | Shows distinct peaks for aromatic-aromatic and alkyl-alkyl interactions | acs.org |
| End-to-End Distance of Alkyl Chain | A measure of the chain's conformation | Varies with temperature, indicating flexibility | researchgate.net |
This table describes the expected behavior of this compound in the condensed phase based on MD simulations of analogous long-chain alkyl aromatic compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indane Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. bamu.ac.in For indane analogs, QSAR models can be developed to predict their activity in various applications, such as pharmaceuticals or materials science. acs.orgnih.govnih.gov
In a typical QSAR study of indane derivatives, a set of molecules with known activities is used to build a model. bamu.ac.inmdpi.com The chemical structures are described by a set of molecular descriptors, which can be calculated from the 2D or 3D structures of the molecules. These descriptors can encode information about the electronic, steric, and hydrophobic properties of the molecules. Statistical methods, such as multiple linear regression or partial least squares, are then used to find a mathematical equation that relates the descriptors to the activity.
For indane analogs, important descriptors often include those related to the size and shape of the substituents on the indan ring, as well as electronic descriptors that describe the charge distribution in the molecule. acs.orgnih.gov For a molecule like this compound, descriptors related to the length and flexibility of the alkyl chain would also be crucial. These models can then be used to predict the activity of new, untested indane derivatives, thereby guiding the design of new compounds with improved properties. nih.gov
| Descriptor Class | Examples of Descriptors | Relevance to Indane Analogs | Reference |
| Topological Descriptors | Molecular weight, Zagreb index, Kier & Hall indices | Describe the size and branching of the molecule | bamu.ac.in |
| Geometrical Descriptors | Molecular surface area, molecular volume, ovality | Quantify the 3D shape of the molecule | acs.org |
| Electronic Descriptors | Dipole moment, HOMO/LUMO energies, partial charges | Describe the electronic properties and reactivity | mdpi.com |
| Hydrophobic Descriptors | LogP (octanol-water partition coefficient) | Quantify the lipophilicity of the molecule | acs.org |
This table outlines the types of molecular descriptors commonly used in QSAR modeling of indane analogs and their relevance.
Predictive Modeling of Adsorption Phenomena and Surface Interactions
The adsorption of this compound onto various surfaces is a critical aspect of its behavior in many practical applications, such as in catalysis, lubrication, and environmental science. rsc.orgresearchgate.net Predictive modeling, often based on computational methods like Monte Carlo or Molecular Dynamics simulations, can provide valuable insights into the adsorption process at a molecular level. umich.eduacs.org
These models can predict the adsorption isotherms, which describe the amount of adsorbed material on a surface as a function of its concentration in the bulk phase at a constant temperature. researchgate.net The adsorption behavior of this compound is expected to be strongly influenced by the nature of the adsorbent surface and the solvent. On a non-polar surface, the adsorption is likely to be driven by van der Waals interactions between the hexadecyl chain and the surface. On a polar surface, the interactions with the aromatic indan core may play a more significant role.
Predictive models can also be used to study the orientation and conformation of the adsorbed molecules. It is expected that at low surface coverages, the this compound molecules would lie flat on the surface to maximize the contact area. At higher coverages, the molecules may adopt a more upright orientation to allow for denser packing. The flexibility of the hexadecyl chain also allows it to adopt different conformations upon adsorption, which can be explored using these modeling techniques.
| Adsorption Parameter | Description | Predicted Trend for this compound | Reference |
| Adsorption Isotherm | Relationship between adsorbate concentration and amount adsorbed | Likely to follow a Langmuir or Freundlich model depending on the surface | researchgate.net |
| Heat of Adsorption | Energy released upon adsorption | Higher for surfaces with strong interactions with the alkyl chain or aromatic ring | researchgate.net |
| Adsorbed Layer Structure | Arrangement of molecules on the surface | Dependent on surface coverage and temperature | rsc.org |
| Selectivity | Preferential adsorption of one component from a mixture | Influenced by the relative strengths of interaction of different components with the surface | acs.org |
This table summarizes key parameters in the predictive modeling of adsorption and the expected trends for this compound based on studies of similar alkyl aromatic compounds.
Conformational Analysis and Energetic Landscapes
Computational methods, such as molecular mechanics and quantum mechanics, are used to perform conformational analysis. For a molecule with a long alkyl chain like this compound, a systematic search of the conformational space can be computationally demanding. Therefore, often a combination of methods is used, starting with a faster method to generate a large number of conformations, followed by optimization of the most promising ones with a more accurate method.
Studies on long-chain alkylbenzenes have shown that the most stable conformation is often an extended, all-trans arrangement of the alkyl chain. rsc.orgresearchgate.net However, conformations with gauche defects (rotations around C-C bonds) are also accessible at room temperature. The interaction between the alkyl chain and the aromatic ring can also influence the conformational preferences. The energetic landscape of this compound is expected to be complex, with many local minima separated by relatively low energy barriers, reflecting the high flexibility of the molecule.
| Conformation | Description | Relative Energy (for analogous systems) | Reference |
| All-trans | The alkyl chain is fully extended. | Lowest energy conformation | rsc.org |
| Gauche-trans-gauche | Contains two gauche defects in the alkyl chain. | Higher in energy than all-trans | aip.org |
| Folded | The alkyl chain folds back to interact with the aromatic ring. | Can be competitive with the all-trans conformation for very long chains | rsc.org |
This table presents a simplified view of the conformational possibilities for the hexadecyl chain in this compound, with relative energies based on studies of long-chain alkylbenzenes.
Future Research Directions and Emerging Perspectives for 1 N Hexadecylindan
Advancements in Targeted and Sustainable Synthetic Routes
The future of synthesizing 1-n-Hexadecylindan and other indane derivatives will likely prioritize green chemistry principles. This involves the development of synthetic routes that are not only efficient in terms of yield but also environmentally benign. Key areas of advancement may include:
Catalysis: Exploring novel catalysts, including biocatalysts and nanocatalysts, to facilitate the synthesis of the indane core and the attachment of the hexadecyl chain with high selectivity and under milder reaction conditions.
Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, leading to improved yields, reduced waste, and safer processes compared to traditional batch synthesis.
Renewable Starting Materials: Research into sourcing the basic building blocks of this compound from renewable feedstocks instead of petroleum-based sources will be a significant step towards sustainability.
These advancements aim to make the production of this compound more economically viable and environmentally friendly, opening up possibilities for its use in a wider range of applications.
Development of Ultrasensitive Analytical Platforms for Trace Detection
The ability to detect minute quantities of this compound is critical for various potential applications, from environmental monitoring to quality control in materials science. Future research in this area will likely focus on developing highly sensitive and specific analytical methods. ucl.ac.uk
Key technologies that could be adapted for the detection of this compound include:
Mass Spectrometry (MS): Advanced MS techniques, such as ambient ionization mass spectrometry (AI-MS) and time-of-flight secondary ion mass spectrometry (TOF-SIMS), are capable of detecting and identifying trace amounts of chemical compounds on surfaces and in complex mixtures. nist.gov
Fluorescence-Based Sensors: The development of portable detectors using fluorescent materials that change their optical properties in the presence of the target molecule could offer rapid and on-site detection capabilities. nih.gov
Aptasensors: These sensors utilize aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets. nih.gov A fluorescent aptasensor could be designed to specifically recognize this compound, offering high selectivity and sensitivity. frontiersin.org
The goal is to create analytical platforms that are not only ultrasensitive but also portable, cost-effective, and easy to use for real-world applications. frontiersin.org
Integration of Machine Learning and Artificial Intelligence in Indane Chemistry Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of indane derivatives like this compound will be no exception. cas.orgresearchgate.net These computational tools can accelerate the pace of discovery and optimization in several ways: ijsetpub.com
Predictive Modeling: AI algorithms can be trained on existing chemical data to predict the properties, reactivity, and potential biological activity of new indane derivatives, even before they are synthesized. cas.org
Synthetic Route Optimization: Machine learning models can analyze vast reaction databases to suggest the most efficient and sustainable synthetic pathways for producing this compound and related compounds. ijsetpub.comchemicalmarket.net
High-Throughput Screening Analysis: In drug discovery and materials science, AI can rapidly analyze the large datasets generated from high-throughput screening experiments to identify promising candidates. chemicalmarket.net
Autonomous Laboratories: The future may see the rise of AI-driven autonomous labs where robotic systems, guided by machine learning algorithms, can design and execute experiments, analyze the results, and decide on the next steps with minimal human intervention. chemicalmarket.net
While the adoption of AI in all areas of chemistry is still growing, its potential to accelerate research and development in indane chemistry is significant. cas.org
Exploration of Novel Functional Applications in Advanced Materials
The unique chemical structure of this compound, with its rigid indane core and flexible long alkyl chain, suggests potential for its use in the development of advanced materials. Future research could explore its application in:
Polymers and Composites: As a monomer or an additive, this compound could be incorporated into polymers to modify their physical properties, such as thermal stability, flexibility, or surface characteristics.
Functionally Graded Materials (FGMs): These are materials where the composition and properties change gradually over volume. routledge.com The amphiphilic nature of this compound might be exploited in the creation of such materials with unique surface properties.
Liquid Crystals: The rod-like shape of the molecule could make it a candidate for use in liquid crystal displays or other optoelectronic devices.
Nanomaterials: The compound could be used as a capping agent or a functionalizing molecule for nanoparticles, modifying their solubility and enabling their dispersion in different media.
The exploration of these and other applications will require a multidisciplinary approach, combining chemical synthesis, materials characterization, and engineering to fully realize the potential of this compound in advanced materials science.
Q & A
Q. How do structural modifications to this compound impact its biological activity, and what experimental designs minimize bias?
- Methodological Answer : Use a double-blind study design with standardized cell lines and dose-response assays. Employ LC-MS/MS to quantify metabolite profiles. Address confounding variables (e.g., solvent cytotoxicity) through control experiments .
Methodological and Reporting Standards
Q. What criteria should guide the selection of analytical techniques for this compound in interdisciplinary studies?
- Methodological Answer : Prioritize techniques aligned with the research question:
Q. How can researchers address gaps in existing literature on this compound’s environmental fate?
Q. What strategies ensure robust data management and reproducibility in this compound research?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Raw Data : Store in repositories like Zenodo with DOI assignment.
- Metadata : Document instrument calibration and environmental conditions.
Data Analysis and Interpretation
Q. How should researchers statistically analyze variability in this compound’s spectroscopic data?
Q. What frameworks are recommended for reconciling discrepancies between experimental and theoretical data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
